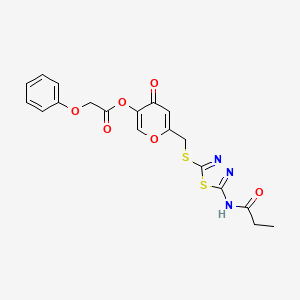
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-phenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-phenoxyacetate is a useful research compound. Its molecular formula is C19H17N3O6S2 and its molecular weight is 447.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-phenoxyacetate is a complex organic molecule featuring a pyran ring, a thiadiazole moiety, and an ester group. This unique structural combination suggests diverse biological activities and potential applications in medicinal chemistry and agriculture. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula for this compound is C22H24N4O7S3, with a molecular weight of approximately 423.5 g/mol . Its intricate structure allows for various interactions with biological targets, which are crucial for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 423.5 g/mol |
| Molecular Formula | C22H24N4O7S3 |
| Key Functional Groups | Pyran ring, Thiadiazole, Ester |
Biological Activity
The biological activity of the compound can be attributed to its structural components:
- Thiadiazole Moiety : Known for its antimicrobial properties, this component enhances the compound's ability to interact with various biological systems.
- Pyran Ring : Often associated with antifungal activity, the pyran structure contributes to the overall efficacy of the compound against fungal pathogens.
- Ester Functionality : This group is known to influence solubility and bioavailability, affecting how the compound interacts within biological systems.
Antimicrobial Activity
Research has shown that derivatives containing thiadiazole rings exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran have been evaluated for their ability to inhibit bacterial growth in various studies.
The mechanism of action for this compound likely involves binding to specific enzymes or receptors within microbial cells. This interaction may inhibit critical biological pathways necessary for cell survival and proliferation. Preliminary studies suggest that modifications on the thiadiazole and pyran rings can significantly influence interaction strength and specificity.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Evaluation : A study assessed the antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that derivatives with thiadiazole moieties exhibited potent antibacterial effects .
- Cytotoxicity Studies : Another investigation into similar thiadiazole-containing compounds revealed enhanced cytotoxic activity against cancer cell lines such as HeLa cells. This increase was attributed to improved lipophilicity and interactions with cellular targets .
- Molecular Docking Studies : Molecular docking simulations have been performed to predict binding affinities between these compounds and target proteins involved in microbial resistance mechanisms. These studies provide insights into optimizing structural modifications for enhanced efficacy .
Summary of Findings
Eigenschaften
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c1-2-16(24)20-18-21-22-19(30-18)29-11-13-8-14(23)15(9-26-13)28-17(25)10-27-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXBJOLCODNUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














